
(R)-1-(7-Bromoquinolin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-1-(7-Bromoquinolin-2-yl)ethanol, also known as 7-bromo-2-hydroxyquinoline, is a synthetic compound that has been used in a variety of scientific applications. This compound has been studied for its potential use in medical, pharmaceutical, and industrial applications.
Scientific Research Applications
Synthesis of Novel Compounds : This compound is involved in the synthesis of various novel derivatives. For instance, it has been used in three-component reactions to generate 2-(4-halo-isoquinolin-1-yl)ethanol derivatives (Shengqing Ye, K. Gao, Jie Wu, 2010). Similarly, it's used in the preparation of quinoline-pyrazoline-based coumarinyl thiazole derivatives with antimicrobial properties (M. I. Ansari, S. Khan, 2017).
Biocatalytic Synthesis : In a more bio-oriented approach, (R)-1-(7-Bromoquinolin-2-yl)ethanol has been synthesized using biocatalysts. This method is significant for producing enantiopure forms of the compound, essential in pharmaceutical applications (Volkan Taşdemir, Erbay Kalay, E. Dertli, Engin Şahin, 2020).
Photophysical Studies : Research has also explored the photophysical behavior of similar quinoline compounds, which can provide insights into the properties of (R)-1-(7-Bromoquinolin-2-yl)ethanol (F. Márquez, I. Zabala, F. Tomás, 1992).
Electrochemical and Spectroelectrochemical Properties : Some studies focus on the electrochemical properties of derivatives, which can be useful in the development of sensors or other electronic applications (A. Aktaş, Irfan Acar, A. Koca, Z. Bıyıklıoğlu, H. Kantekin, 2013).
Chiral Synthesis and Drug Precursors : Its role in the synthesis of chiral compounds and precursors for drug development is significant, as seen in the green synthesis of enantiopure quinoxaline alcohols (Sneha H Meshram, Tungana Ramesh, J. Nanubolu, A. Srivastava, Bhaskar Rao Adari, N. Sahu, 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(1R)-1-(7-bromoquinolin-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7(14)10-5-3-8-2-4-9(12)6-11(8)13-10/h2-7,14H,1H3/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHCUXIBSUVETB-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(C=CC(=C2)Br)C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC2=C(C=CC(=C2)Br)C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(7-Bromoquinolin-2-yl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


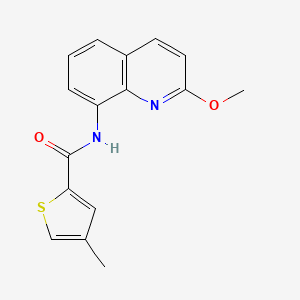
![4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene](/img/structure/B2405304.png)
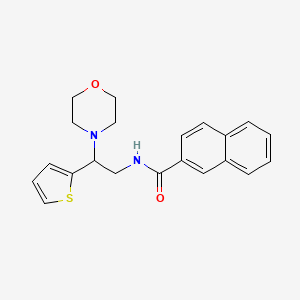
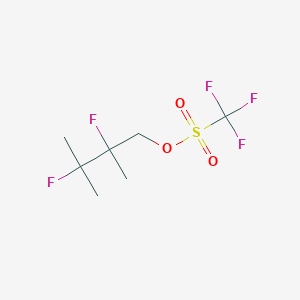

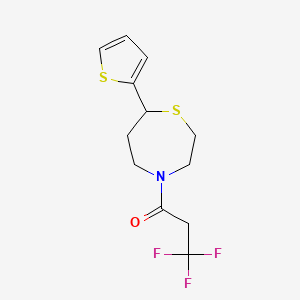
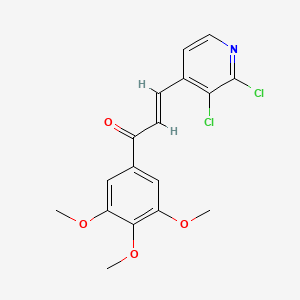

![Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B2405313.png)
![L-Gamma-Glutamyl-S-Benzyl-N-[(S)-Carboxy(Phenyl)methyl]-L-Cysteinamide](/img/structure/B2405314.png)
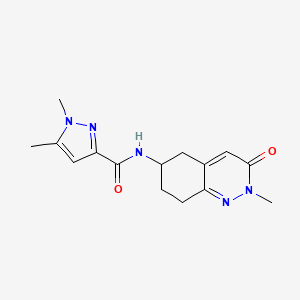

![N-benzyl-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2405318.png)